![molecular formula C17H27N3O3 B2925550 ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1286711-79-2](/img/structure/B2925550.png)
ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the pyrazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could contribute to its solubility in polar solvents .科学的研究の応用
Cytotoxic Agents for Cancer Therapy
This compound has been explored for its potential as a cytotoxic agent against cancer cells. The pyrazole and piperidine moieties present in the structure are known to contribute to cytotoxic activity. Researchers have synthesized derivatives of this compound and tested them against human breast cancer cell lines, with some derivatives showing promising results .
Antiviral Research
Derivatives of this compound have shown potential in antiviral research. The structural components of the compound, particularly the pyrazole ring, have been associated with antiviral properties. This makes it a candidate for the development of new antiviral drugs, especially in the wake of emerging viral diseases .
Tubulin Polymerization Inhibition
The compound’s derivatives have been studied for their ability to inhibit tubulin polymerization, which is a promising mechanism for antitumor activity. By preventing the formation of microtubules necessary for cell division, these compounds could be used to halt the proliferation of cancer cells .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interaction of this compound’s derivatives with biological targets. These studies help in predicting the efficacy and potential side effects of the compounds before they are synthesized and tested in vitro or in vivo .
Anticoronavirus Activity
In light of the recent coronavirus pandemic, researchers have been looking for compounds that can combat coronaviruses. Derivatives of this compound have been tested for their efficacy against coronaviruses, providing a new avenue for the development of treatments for diseases like COVID-19 .
Antitumoral Activity
The compound has been part of studies focusing on antitumoral activity. Its structure allows for modifications that can target specific types of tumors, making it a versatile scaffold for designing new antitumor drugs .
Anti-Tubercular Potential
Compounds containing the pyrazole moiety, similar to the one , have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. This suggests that the compound could be part of new treatments for tuberculosis .
Pharmacological Insights
The compound’s structure is conducive to creating a variety of derivatives with different pharmacological properties. This versatility makes it an important molecule for developing new drugs with a range of biological activities .
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-23-17(22)6-5-16(21)19-9-7-15(8-10-19)12-20-14(3)11-13(2)18-20/h11,15H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTABFWKWRPPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。